molecular formula C11H12N4O3S B12409911 Sulfalene-13C6

Sulfalene-13C6

Cat. No.: B12409911
M. Wt: 286.26 g/mol
InChI Key: KXRZBTAEDBELFD-AHBHZWPESA-N
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Description

Sulfalene-13C6: is a labeled version of Sulfalene, also known as Sulfametopyrazine. It is an antimalarial agent and a long-acting sulfonamide antibacterial. The compound is labeled with six carbon-13 isotopes, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Sulfalene-13C6 involves the incorporation of carbon-13 isotopes into the Sulfalene molecule. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The exact synthetic route may vary, but it generally involves the use of labeled precursors and careful control of reaction conditions to achieve high purity and yield .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated systems to control reaction parameters and ensure consistent quality. The final product is subjected to rigorous quality control measures to confirm its purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: : Sulfalene-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: : In chemistry, Sulfalene-13C6 is used as a tracer for studying reaction mechanisms and pathways. Its labeled isotopes allow researchers to track the movement of carbon atoms during chemical reactions .

Biology: : In biological research, this compound is used to study metabolic pathways and enzyme interactions. Its isotopic labeling provides a means to trace the compound’s fate within biological systems .

Medicine: : In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its labeled isotopes help in quantifying the drug’s behavior in the body .

Industry: : In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for studying drug interactions and optimizing formulations .

Mechanism of Action

Sulfalene-13C6 exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the binding of para-aminobenzoic acid, thereby disrupting folic acid synthesis and inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Sulfalene-13C6 include other sulfonamide antibiotics such as Sulfamethoxazole, Sulfadiazine, and Sulfisoxazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .

Uniqueness: : this compound is unique due to its isotopic labeling, which makes it particularly valuable for research applications. Its long-acting nature and specific inhibitory action on dihydropteroate synthetase also distinguish it from other sulfonamides .

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

286.26 g/mol

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2+1,3+1,4+1,5+1,8+1,9+1

InChI Key

KXRZBTAEDBELFD-AHBHZWPESA-N

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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